molecular formula C18H19N5O4 B11090052 1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione

1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione

Cat. No.: B11090052
M. Wt: 369.4 g/mol
InChI Key: NHLGERWOCKZJIX-UHFFFAOYSA-N
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Description

6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE is a complex organic compound belonging to the class of fused triazoloisoindole derivatives This compound is characterized by its unique structural features, including a triazole ring fused to an isoindole core, which imparts significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE typically involves a multi-step process. One common method starts with the preparation of the triazole intermediate through a click reaction between an azide and an alkyne. This intermediate is then subjected to a cyclization reaction with an appropriate isoindole precursor under controlled conditions to form the fused triazoloisoindole structure. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE has significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE involves its interaction with molecular targets such as EGFR proteins. The compound binds to the active site of the receptor, inhibiting its tyrosine kinase activity and thereby preventing the proliferation and survival of cancer cells. This inhibition disrupts downstream signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ISOPROPYL-1-(4-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE is unique due to its fused triazoloisoindole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-10-propan-2-yl-3,4,5,10-tetrazatetracyclo[5.5.1.02,6.08,12]tridec-3-ene-9,11-dione

InChI

InChI=1S/C18H19N5O4/c1-8(2)21-17(24)13-11-7-12(14(13)18(21)25)16-15(11)19-20-22(16)9-3-5-10(6-4-9)23(26)27/h3-6,8,11-16H,7H2,1-2H3

InChI Key

NHLGERWOCKZJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2C3CC(C2C1=O)C4C3N=NN4C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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